molecular formula C20H19ClN6O B2667375 (E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1351663-96-1

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B2667375
M. Wt: 394.86
InChI Key: JDEDWWCZPCARDS-VMPITWQZSA-N
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Description

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H19ClN6O and its molecular weight is 394.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of compounds containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, including derivatives that might be structurally related to "(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one". These compounds have been synthesized and characterized through various analytical techniques. The antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities, have been evaluated for these compounds, indicating potential applications in developing new therapeutic agents (Bhatt, Kant, & Singh, 2016).

Antihistaminic and Anti-inflammatory Properties

Another study synthesized and evaluated compounds for antihistaminic activity and the ability to inhibit eosinophil infiltration. This research suggests the potential of these compounds in treating conditions such as atopic dermatitis and allergic rhinitis, highlighting their therapeutic relevance (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Antinociceptive Agents

Further research into arylpiperazinylalkylpyridazinones related to the chemical structure revealed a series of compounds showing significant antinociceptive activity, hinting at their potential as analgesic agents. The pharmacological investigations clarified the mechanism of action for these compounds, involving the inhibition of noradrenaline reuptake and the involvement of alpha2-adrenoceptors (Cesari et al., 2006).

Anticancer and Antimicrobial Agents

The quest for novel biologically potent compounds led to the synthesis of heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties. These compounds were studied for their anticancer activity against various cancer cell lines and showed potential as antimicrobial agents as well, suggesting their utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-17-4-2-1-3-16(17)5-8-20(28)26-13-11-25(12-14-26)18-6-7-19(24-23-18)27-10-9-22-15-27/h1-10,15H,11-14H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDWWCZPCARDS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

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